molecular formula C7H12O B086694 1-Oxaspiro[2.5]octane CAS No. 185-70-6

1-Oxaspiro[2.5]octane

Cat. No. B086694
CAS RN: 185-70-6
M. Wt: 112.17 g/mol
InChI Key: VUEWYZJJYGPJDC-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane is a compound of interest within the field of organic chemistry, particularly in the context of drug discovery and material science. This compound, characterized by its spirocyclic structure, has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 1-Oxaspiro[2.5]octane derivatives involves robust and step-economic routes. These compounds are designed as multifunctional modules for drug discovery, highlighting their structural diversity and potential in various applications (Li, Rogers-Evans, & Carreira, 2013). Additionally, the synthesis of various 1-oxa-6-heteraspiro[2.5]octanes introduces new members to this compound family, expanding the possibilities for their use in different chemical contexts (Satyamurthy, Berlin, Hossain, & Helm, 1984).

Molecular Structure Analysis

A detailed structural and conformational analysis of 1-Oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. This analysis provides insights into the relative configuration and preferred conformations of these compounds, which are crucial for understanding their reactivity and interactions in various chemical environments (Montalvo-González & Ariza-Castolo, 2012).

Chemical Reactions and Properties

1-Oxaspiro[2.5]octane moieties exhibit unique reactivity patterns, particularly in the context of epoxide hydrolase-mediated reactions. The stereochemistry of these compounds significantly influences their biological activity, with O-axial C3 epimers showing a preference in enzymatic detoxification processes. This stereochemical preference underscores the importance of 1-Oxaspiro[2.5]octane's structure in determining its chemical behavior and potential applications (Weijers, Könst, Franssen, & Sudhölter, 2007).

Physical Properties Analysis

The physical properties of 1-Oxaspiro[2.5]octane derivatives, such as their solubility, melting points, and crystal structures, are integral to their application in material science and drug design. The crystal and molecular structure studies of specific derivatives provide valuable information for understanding the physical characteristics of these compounds and their suitability for various applications (Zacharis & Trefonas, 1970).

Chemical Properties Analysis

The chemical properties of 1-Oxaspiro[2.5]octane, including its reactivity with different nucleophiles and its behavior in various chemical reactions, are crucial for its application in synthetic chemistry and drug development. Studies focusing on the reactions of 1-Oxaspiro[2.5]octa-5,7-dien-4-ones with nucleophiles have shed light on the versatility of these compounds in synthesizing a wide range of chemical structures, further emphasizing the utility of 1-Oxaspiro[2.5]octane in chemical synthesis (Cacioli & Reiss, 1984).

Scientific research applications

  • Stereochemistry and Biological Activity: The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes is significant in biologically active spiroepoxide compounds. O-axial C3 epimers are primarily responsible for biological activity, and the type of substitution on the cyclohexane ring greatly influences this preference (Weijers et al., 2007).

  • Conformational Analysis: Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy revealed their relative configuration and preferred conformations. These findings are important for understanding the steric and electronic effects influencing these compounds (Montalvo-González & Ariza-Castolo, 2012).

  • Synthesis and Properties: Research has been conducted on synthesizing and studying the properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, which is derived from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite. This work contributes to our understanding of the chemical behavior and potential applications of these compounds (Kuroyan et al., 1991).

  • Drug Discovery Modules: Novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery. These spirocycles are intended to enhance the range of available compounds for pharmaceutical research (Li et al., 2013).

  • Ring-Opening Reactions: The heterogeneously catalyzed ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been studied, which is crucial for producing fragrance intermediates like 2,2,3,6-tetramethylcyclohexanecarbaldehyde. This research is relevant to industrial chemistry and material science applications (Liebens et al., 1999).

  • Corrosion Inhibition: Spirocyclopropane derivatives like 1-oxaspiro[2.5]octane have been studied for their potential as environmentally friendly corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of materials science and engineering (Chafiq et al., 2020).

  • Polymer Synthesis: 1-Oxaspiro[2.5]octane derivatives have been used in novel polymerization processes, such as the synthesis of poly(oxy-1,2-phenylene-oxymethylene). This research opens up new avenues for developing advanced materials (Kubo et al., 2000).

properties

IUPAC Name

1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEWYZJJYGPJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171693
Record name Methylenecyclohexane oxide
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[2.5]octane

CAS RN

185-70-6
Record name 1-Oxaspiro[2.5]octane
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Record name Methylenecyclohexane oxide
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Record name 1-Oxaspiro[2.5]octane
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Record name Methylenecyclohexane oxide
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Record name 1-oxaspiro[2.5]octane
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Record name METHYLENECYCLOHEXANE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
R Montalvo‐González… - Magnetic Resonance in …, 2012 - Wiley Online Library
A structural and conformational analysis of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives was performed using 1 H, 13 C, and 15 N NMR spectroscopy. The …
NH Powell - 2014 - wrap.warwick.ac.uk
This thesis describes work focused on the use of oxetane rings as isosteres and incorporation of this functional group into pharmaceutically relevant scaffolds. Chapter 1 describes work …
Number of citations: 2 wrap.warwick.ac.uk
CAGM Weijers, P Meeuwse… - The Journal of …, 2005 - ACS Publications
The kinetic resolution of a range of methyl-substituted 1-oxaspiro[2.5]octanes by yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been investigated. The structural …
Number of citations: 18 pubs.acs.org
JJ Uebel, EL Nickoloff, WT Cole, CB Grant - Tetrahedron Letters, 1971 - Elsevier
Department of Chemistry, University of New Hampshire Durham, New Hampshire 03824, USA (Received jn USA 10 June 1971; received in UK for publication 15 June 1971) Our …
Number of citations: 2 www.sciencedirect.com
A Liebens, W Laufer, W Hölderich - Catalysis letters, 1999 - Springer
The heterogeneously catalyzed ring‐opening reaction of 4,4,5,8‐tetramethyl‐1‐oxaspiro[2.5]octane (1) has been carried out in a fixed bed as well as in a batch reactor. In the presence …
Number of citations: 3 link.springer.com
CAGM Weijers, PM Könst, MCR Franssen… - Organic & …, 2007 - pubs.rsc.org
The 1-oxaspiro[2.5]octane moiety is a common motif in many biologically active spiroepoxide compounds. Stereochemistry plays an important role in the action of these spiroepoxides, …
Number of citations: 19 pubs.rsc.org
JM Gardiner, M Nørret, IH Sadler - Tetrahedron letters, 1996 - Elsevier
Epoxidation using a (salen)Mn catalyst shows complete selectivity between 2,6-trans and 2,6-cis dimethylbenzylidene cyclohexanes, is diastereospecific, and exhibits a kinetic …
Number of citations: 7 www.sciencedirect.com
VV Dotsenko, SG Krivokolysko… - Journal of Heterocyclic …, 2011 - Wiley Online Library
Upon treatment with H 2 O 2 /KOH in EtOH or with Na 2 CO 3 /H 2 O 2 in acetone, cycloalkylidene‐α‐(4‐arylthiazol‐2‐yl)acetonitriles afforded 2‐(4‐arylthiazol‐2‐yl)‐1‐oxaspiro[2.5]…
Number of citations: 20 onlinelibrary.wiley.com
T Sugita, N Nishio, K Ichikawa - 1982 - pascal-francis.inist.fr
Keyword (fr) CONFIGURATION ABSOLUE HETEROCYCLE OXYGENE CYCLE 3 CHAINONS SPIRANE ENANTIOMERE (-) SPECTRE RMN SYNTHESE ASYMETRIQUE …
Number of citations: 4 pascal-francis.inist.fr
RH Hunt, LJ Chinn, WS Johnson - Organic Syntheses, 2003 - Wiley Online Library
Ethyl β, β‐pentamethyleneglycidate product: Ethyl β, β‐pentamethyleneglycidate
Number of citations: 5 onlinelibrary.wiley.com

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